4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a 3-ethyl group, a piperazine-1-carboxamide linker, and a naphthalen-1-ylmethyl moiety. The triazolopyrimidine scaffold is a bicyclic heteroaromatic system known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism or signaling pathways . The piperazine carboxamide linker provides conformational flexibility and hydrogen-bonding capacity, a feature common in CNS-targeting and enzyme-inhibiting drugs .
Properties
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O/c1-2-30-21-19(26-27-30)20(24-15-25-21)28-10-12-29(13-11-28)22(31)23-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,15H,2,10-14H2,1H3,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYYZVQQGWPJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound F5065-0089 are currently unknown. The compound belongs to the class of triazolopyrimidines, which have been reported to exhibit various biological activities, including antimicrobial, neuroprotective, and anti-inflammatory properties.
Mode of Action
Triazolopyrimidines, in general, have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes. The specific interactions and resulting changes for F5065-0089 remain to be elucidated.
Biochemical Pathways
Triazolopyrimidines have been associated with a range of biological activities, suggesting they may interact with multiple pathways
Result of Action
Related triazolopyrimidines have been associated with various biological activities, including antimicrobial, neuroprotective, and anti-inflammatory effects. The specific effects of F5065-0089 at the molecular and cellular levels remain to be determined.
Scientific Research Applications
Structure and Composition
The compound is characterized by the following molecular formula:
- Molecular Formula: C17H16N6O
- Molecular Weight: 312.35 g/mol
Key Functional Groups
The structure features:
- A triazolo[4,5-d]pyrimidine moiety.
- A piperazine ring.
- An ethyl substituent on the triazole.
Anti-Thrombotic Agent
Triazolo[4,5-d]pyrimidine derivatives have been identified as effective anti-thrombotic agents. Research indicates that they inhibit platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and stroke. The compound acts by interfering with the glycoprotein IIb/IIIa receptor pathway, thereby reducing platelet activation and aggregation .
Case Study: Efficacy in Platelet Aggregation
In a study published in Circulation, a series of triazolo[4,5-d]pyrimidine derivatives were evaluated for their ability to inhibit thrombin-induced platelet aggregation. The results demonstrated a significant reduction in aggregation in vitro, suggesting potential for therapeutic use in preventing thrombotic complications .
Anticancer Properties
Recent investigations have explored the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. These compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that these compounds induce apoptosis via mitochondrial pathways .
Neuroprotective Effects
Research has indicated that certain triazolo[4,5-d]pyrimidine derivatives exhibit neuroprotective properties. They may act by modulating neurotransmitter levels or protecting neurons from oxidative stress.
Case Study: Neuroprotection in Animal Models
Animal studies have shown that administration of these compounds can reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds appear to enhance cognitive functions and reduce behavioral deficits associated with neurodegeneration .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Studies indicate favorable absorption characteristics and a moderate half-life, making it suitable for further development.
Safety Profile
Preclinical toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies suggest that this class of compounds exhibits low toxicity at therapeutic doses, although further studies are needed to confirm these findings .
Comparison with Similar Compounds
Key Structural Features:
- Naphthalen-1-ylmethyl group : A bulky aromatic substituent that may enhance binding to hydrophobic pockets (e.g., in muscarinic or kinase targets) .
- Piperazine-1-carboxamide: A flexible linker with hydrogen-bond donor/acceptor properties, common in drug design for optimizing solubility and target engagement .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Heterocyclic Core Variations :
- The triazolo[4,5-d]pyrimidine in the target compound differs from pyrazolo-triazolopyrimidines (e.g., Compound 10) in ring fusion and substitution patterns, which may alter electronic properties and binding specificity .
- Pyrazine-piperazine analogs () demonstrate that replacing pyrazine with pyrimidine (as in the target compound) can modulate receptor selectivity .
Substituent Effects :
- The naphthalen-1-ylmethyl group in the target compound contrasts with smaller aryl groups (e.g., p-tolyl in Compound 10) or aliphatic chains (e.g., propylthio in albendazole). This bulkier substituent may enhance affinity for targets with deep hydrophobic pockets, such as kinases or GPCRs .
- Piperazine carboxamide linkers (common in the target compound and –9 derivatives) improve solubility and conformational flexibility compared to sulfonamides or thioureas .
Biological Implications :
- Carboxamide-containing compounds (e.g., albendazole, piperidine carboxamide A) show broad utility in targeting tubulin (anthelmintics) or kinases (anticancer agents), suggesting the target compound may share similar mechanisms .
- The ethyl group on the triazolopyrimidine core may confer metabolic stability compared to methyl or hydrogen substituents in related analogs .
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The triazolopyrimidine scaffold is synthesized via cyclocondensation reactions. A representative approach involves reacting ethyl 3-ethyl-1H-1,2,3-triazole-4-carboxylate with guanidine nitrate under basic conditions to form the pyrimidine ring . Alternative routes employ hydrazine derivatives and dicarbonyl compounds, as demonstrated in analogous triazole syntheses . For instance, heating 3-ethyl-1H-1,2,3-triazole-4-carbohydrazide with malononitrile at 160–170°C in ethanol yields the triazolopyrimidine backbone . Key parameters include:
| Reaction Component | Conditions | Yield (%) | Source |
|---|---|---|---|
| Hydrazide + Malononitrile | 160–170°C, ethanol, 3 h | 65–70 | |
| Cyclocondensation | KOH catalysis, reflux, 12 h | 78 |
The ethyl group at position 3 is introduced via alkylation of the triazole precursor using ethyl bromide in the presence of a base such as potassium carbonate .
Functionalization of the Piperazine-Carboxamide Moiety
The piperazine-carboxamide segment is prepared through sequential amidation and nucleophilic substitution. A common method involves reacting piperazine with chloroethyl isocyanate to form the carboxamide intermediate, followed by coupling with naphthalen-1-ylmethylamine . Patent data highlight the use of carbodiimide-based coupling agents, such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), to activate the carbonyl group for amide bond formation . For example:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperazine + Isocyanate | DCM, triethylamine, 0°C to RT | 85 | |
| Amidation with BOP | DCM, RT, 12 h | 90 |
Purification via silica gel chromatography (20–40% ethyl acetate/hexane) ensures high purity of the carboxamide intermediate .
Coupling of Triazolopyrimidine and Piperazine-Carboxamide
The final step involves coupling the triazolopyrimidine core with the functionalized piperazine-carboxamide. Palladium-catalyzed Buchwald-Hartwig amination is employed, utilizing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as ligands . Reaction conditions are optimized for temperature (80°C) and solvent (toluene/THF), achieving yields of 70–75% .
| Component | Conditions | Yield (%) | Source |
|---|---|---|---|
| Triazolopyrimidine + Piperazine | Pd₂(dba)₃, BINAP, 80°C, 12 h | 75 | |
| Nucleophilic substitution | K₂CO₃, DMF, 100°C, 8 h | 68 |
Alternative methods include nucleophilic aromatic substitution under basic conditions, though this approach is less efficient for sterically hindered substrates .
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dimethylformamide (DMF) . Analytical data for the final compound include:
-
Molecular Formula : C₂₂H₂₄N₈O
-
Molecular Weight : 416.5 g/mol
-
¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, triazole), 7.85–7.45 (m, 7H, naphthalene), 4.55 (s, 2H, CH₂), 3.85–3.40 (m, 8H, piperazine), 1.45 (t, 3H, CH₂CH₃) .
Challenges and Optimization
Key challenges include regioselectivity in triazole formation and minimizing side reactions during palladium-catalyzed coupling. Optimizing ligand choice (e.g., BINAP vs. Xantphos) improves coupling efficiency . Solvent selection (toluene vs. DMF) also impacts reaction kinetics, with toluene favoring higher yields in cross-coupling steps .
Q & A
Basic: What are the recommended synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?
Methodological Answer:
The triazolo[4,5-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A modified procedure involves reacting ethyl 7-amino-5-methyl-3-substituted-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate intermediates with ethylenediamine derivatives under basic conditions (e.g., NaH in DMF). Key steps include:
- Ring closure : Use of dihaloalkanes or acyl chlorides to form the triazole ring .
- Substitution : Introducing the ethyl group at position 3 via alkylation with ethyl bromide in the presence of a phase-transfer catalyst .
- Validation : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm purity by HPLC (>95%).
Basic: How can researchers optimize purification of this compound given its hydrophobic naphthalene and piperazine moieties?
Methodological Answer:
Purification challenges arise from the compound’s low solubility in polar solvents. Recommended approaches:
- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 7:3 to 1:1) to separate impurities.
- Recrystallization : Dissolve in hot ethanol, then cool to −20°C to precipitate crystals .
- HPLC : Employ a C18 column with acetonitrile:water (70:30) + 0.1% trifluoroacetic acid for analytical validation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
| Technique | Key Data Points | Example from Literature |
|---|---|---|
| 1H/13C NMR | δ 8.2–8.5 ppm (naphthalene protons), δ 4.1 ppm (piperazine CH2), δ 1.3 ppm (ethyl CH3) | Triazolo-pyrimidine analogs in |
| HRMS | m/z calculated for C23H24N8O: 452.2072; observed: 452.2068 | Similar derivatives in |
| IR | 1680 cm⁻¹ (carboxamide C=O), 1590 cm⁻¹ (triazole C=N) | Piperazine carbothioamides in |
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
Methodological Answer:
- Modification Sites :
- Piperazine : Replace the carboxamide with thiocarboxamide to enhance lipophilicity .
- Naphthalene : Introduce electron-withdrawing groups (e.g., -NO2) at position 4 to improve π-π stacking .
- Assays : Test in vitro against target enzymes (e.g., kinase assays) and compare IC50 values. Use molecular docking (AutoDock Vina) to predict binding poses .
Advanced: What computational methods are effective for predicting reaction pathways during synthesis scale-up?
Methodological Answer:
- Reaction Modeling : Use COMSOL Multiphysics to simulate heat and mass transfer in batch reactors. Parameters include activation energy (ΔG‡) from DFT calculations .
- AI-Driven Optimization : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, solvent) for yield improvement .
Advanced: How should researchers address contradictions in bioactivity data across different assays?
Methodological Answer:
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific inhibition (e.g., fluorescence polarization) .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays .
- Data Reconciliation : Apply multivariate analysis (PCA) to identify confounding variables (e.g., solvent DMSO concentration) .
Advanced: What strategies mitigate solubility limitations for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
- Nanoparticle Formulation : Use PLGA nanoparticles (size <200 nm) with 10% w/w compound loading, characterized by DLS and TEM .
Advanced: How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?
Methodological Answer:
- Isolation : Use preparative HPLC to isolate byproducts (>98% purity) .
- Mechanistic Probes : Conduct isotopic labeling (e.g., 15N) to track nitrogen migration in the triazole ring .
- DFT Calculations : Map potential energy surfaces to identify intermediates (e.g., nitrenes) .
Advanced: What validation protocols ensure analytical method robustness for batch consistency?
Methodological Answer:
- ICH Guidelines : Validate HPLC methods for linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ .
- Forced Degradation : Expose the compound to heat (60°C), light (UV, 48 hr), and acidic/basic conditions to confirm stability .
Advanced: What are key considerations for transitioning from lab-scale to pilot-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
